5-Chloro-5-methylhex-1-ene
Overview
Description
5-Chloro-5-methylhex-1-ene is an organic compound with the molecular formula C7H13Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-methylhex-1-ene can be achieved through several methods. One common approach involves the chlorination of 5-methylhex-1-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process often includes steps such as distillation and purification to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in non-polar solvents.
Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid) or osmium tetroxide in suitable solvents.
Major Products
Substitution: Alcohols, ethers.
Addition: Dihalides, haloalkanes.
Oxidation: Epoxides, diols.
Scientific Research Applications
5-Chloro-5-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 5-Chloro-5-methylhex-1-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In addition reactions, the double bond reacts with electrophiles, leading to the formation of new carbon-halogen or carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-5-methylhexane: Lacks the double bond present in 5-Chloro-5-methylhex-1-ene.
5-Methylhex-1-ene: Does not contain the chlorine atom.
5-Chloro-5-methylhept-1-ene: Has an additional carbon atom in the chain.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination imparts distinct reactivity, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-chloro-5-methylhex-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-4-5-6-7(2,3)8/h4H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKVYDFXAMIGHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535455 | |
Record name | 5-Chloro-5-methylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116911-84-3 | |
Record name | 5-Chloro-5-methylhex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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